REACTION_SMILES
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[CH3:14][OH:15].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([N:11]=[N+:12]=[N-:13])[CH:8]([OH:10])[CH2:9]1>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([NH2:11])[CH:8]([OH:10])[CH2:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
|
Name
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COC(=O)C1CC(O)C(N=[N+]=[N-])C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
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Name
|
|
Type
|
product
|
Smiles
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COC(=O)C1CC(N)C(O)C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:14][OH:15].[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([N:11]=[N+:12]=[N-:13])[CH:8]([OH:10])[CH2:9]1>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[CH2:6][CH:7]([NH2:11])[CH:8]([OH:10])[CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(O)C(N=[N+]=[N-])C1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CC(N)C(O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |